1-(3-Chloro-4-methylphenyl)-3-ethylurea is a chemical compound with significant applications in scientific research, particularly in the field of herbicides and pharmaceuticals. Its molecular formula is , and it has a molecular weight of 212.67 g/mol. The compound is classified under urea derivatives, which are known for their diverse biological activities and roles in various chemical processes.
1-(3-Chloro-4-methylphenyl)-3-ethylurea falls under the category of herbicides and metabolites. It is utilized in various agricultural applications due to its effectiveness in controlling unwanted plant growth. Additionally, it serves as a precursor or intermediate in the synthesis of other biologically active compounds.
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-ethylurea typically involves the reaction of 3-chloro-4-methyl aniline with ethyl isocyanate. This method can be performed using different solvents such as dichloromethane or dimethylformamide, depending on the desired reaction conditions.
The molecular structure of 1-(3-Chloro-4-methylphenyl)-3-ethylurea can be represented by its SMILES notation: CCNC(=O)Nc1ccc(C)c(Cl)c1. The compound features a chloro-substituted aromatic ring attached to an ethylurea moiety.
1-(3-Chloro-4-methylphenyl)-3-ethylurea can undergo several chemical reactions:
For nucleophilic substitution, reagents such as sodium methoxide or potassium tert-butoxide can be employed to facilitate the reaction with nucleophiles .
The mechanism of action for 1-(3-Chloro-4-methylphenyl)-3-ethylurea primarily involves its interaction with specific biochemical pathways in target organisms. As a herbicide, it may inhibit certain enzyme systems associated with plant growth regulation, leading to stunted growth or death of unwanted plants.
The compound exhibits moderate volatility and should be handled with appropriate safety measures due to its potential irritant properties .
1-(3-Chloro-4-methylphenyl)-3-ethylurea has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2